molecular formula C9H10ClFO2 B1612681 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene CAS No. 1036383-28-4

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Cat. No.: B1612681
CAS No.: 1036383-28-4
M. Wt: 204.62 g/mol
InChI Key: RXENEGBURNHZNI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is a halogenated aromatic ether with the molecular formula $$ \text{C}9\text{H}{10}\text{ClFO}_2 $$ and a molecular weight of 204.63 g/mol. Its IUPAC name reflects its substitution pattern: a benzene ring substituted with chlorine at position 2, fluorine at position 4, and a 2-methoxyethoxy group at position 1. The compound’s structural identity is further defined by its SMILES notation $$ \text{COCCOC1=C(C=C(C=C1)F)Cl} $$ and InChIKey $$ \text{RXENEGBURNHZNI-UHFFFAOYSA-N} $$.

Key identifiers include:

Property Value Source
CAS Registry Number 1036383-28-4
Boiling Point 261.8 ± 30.0 °C (760 mmHg)
Density 1.2 ± 0.1 g/cm³
Vapor Pressure 0.0 ± 0.5 mmHg (25°C)

Historical Development and Discovery

The compound emerged from advancements in halogenated aromatic synthesis, particularly leveraging Williamson ether reactions for alkoxy group introduction. Its development aligns with methodologies described in studies on quinolinone derivatives and fluorinated intermediates, where ether-linked substituents enhance solubility and electronic properties for pharmaceutical applications. Early synthetic routes likely involved nucleophilic aromatic substitution or catalytic coupling, though modern protocols favor regioselective functionalization to optimize yield.

Position in Halogenated Aromatic Chemistry

As a bifunctional halogenated ether, this compound occupies a niche in aromatic chemistry due to its dual electron-withdrawing (Cl, F) and electron-donating (methoxyethoxy) groups. The chlorine and fluorine atoms direct electrophilic substitution to specific ring positions, while the ether moiety increases steric bulk and polarity. Such properties make it valuable for synthesizing complex molecules where precise electronic modulation is critical, such as in agrochemicals or kinase inhibitors.

Comparative analysis with related structures:

  • 2-Chloro-4-iodo-1-methoxybenzene : Replacing fluorine with iodine increases molecular weight (268.48 g/mol) and alters reactivity due to iodine’s polarizability.
  • 2-Chloro-1-fluoro-4-(methoxymethoxymethyl)benzene : The methoxymethyl group enhances hydrophilicity compared to the methoxyethoxy chain.

Research Significance and Applications Overview

This compound serves as a versatile intermediate in medicinal chemistry, particularly in constructing thiazole-based therapeutics targeting hormonal disorders. Its fluorinated aromatic core is instrumental in optimizing drug bioavailability, as fluorine’s electronegativity improves membrane permeability. Additionally, the ether linkage facilitates conjugation with bioactive moieties in pesticide development, as seen in analogues like hexaflumuron intermediates.

Emerging applications include:

  • Liquid crystal precursors : The planar aromatic system and polar substituents enable mesophase stability.
  • Polymer additives : Halogenated aromatics improve flame retardancy in epoxy resins.

Structure-Property Relationship Fundamentals

The compound’s physicochemical behavior is governed by synergistic effects between its substituents:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, while the methoxyethoxy group donates electrons via resonance, creating a polarized electronic environment.
  • Steric Considerations : The 2-methoxyethoxy chain introduces conformational flexibility, reducing crystallinity and enhancing solubility in aprotic solvents.
  • Thermal Stability : The benzene ring’s rigidity combined with halogen bonds results in a boiling point of ~262°C, suitable for high-temperature reactions.

Properties

IUPAC Name

2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXENEGBURNHZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591121
Record name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036383-28-4
Record name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036383-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene typically involves:

  • Starting from a suitably substituted phenol or anisole derivative bearing the 2-methoxyethoxy group.
  • Introduction of fluoro and chloro substituents at the 4- and 2-positions on the benzene ring via selective halogenation or halogen exchange reactions.
  • Use of chlorinating and fluorinating agents under controlled conditions to achieve regioselectivity.
  • Purification by distillation or chromatography to isolate the target compound with high purity.

Chlorination and Fluorination Methods

2.1 Chlorination

  • Chlorination is often achieved by reacting a precursor compound (e.g., 1-(2-methoxyethoxy)benzene or related intermediates) with chlorinating agents such as trichloroisocyanuric acid (TCICA), N-chlorosuccinimide (NCS), or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).
  • The reaction is conducted in inert solvents like dichloromethane, tetrahydrofuran, ethyl acetate, dimethylformamide, or acetonitrile.
  • Reaction temperatures range between 20°C and 110°C, with reaction times from 0.5 to 16 hours, depending on reagent reactivity and desired conversion.
  • Activating agents may be added to improve chlorination selectivity and yield.

2.2 Fluorination

  • Fluorination is typically introduced via electrophilic aromatic substitution or via halogen exchange reactions.
  • The presence of electron-donating groups such as the 2-methoxyethoxy substituent directs substitution to specific positions on the ring.
  • Fluorination reagents and conditions are chosen to avoid over-fluorination or side reactions.

Use of Ionic Liquids and Catalysts

Recent advances have demonstrated the utility of ionic liquids, particularly aluminum chloride-based ionic liquids, as both solvents and catalysts in the halogenation reactions to improve yield, selectivity, and environmental profile.

  • Ionic liquids such as [emim]Cl-AlCl3 (1-ethyl-3-methylimidazolium chloride-aluminum chloride) in varying molar ratios (e.g., 0.5 to 0.8 equivalents of AlCl3) have been used effectively.
  • These ionic liquids facilitate the Friedel-Crafts type acylation and halogenation under mild conditions (0–30°C), reducing energy consumption and hazardous waste compared to traditional aluminum chloride catalysis.
  • The ionic liquid medium allows for easy product isolation by reduced pressure distillation and enables recycling of the ionic liquid, enhancing process sustainability.

Detailed Preparation Example for Related Compounds

While specific preparation methods for this compound are scarce, closely related compounds such as 2-chloro-4'-fluoroacetophenone have been synthesized using ionic liquid-mediated Friedel-Crafts acylation, which can be adapted for the target compound.

Example Reaction Conditions:

Parameter Condition/Value
Reactants Fluorobenzene + Chloroacetyl chloride
Catalyst/Medium Ionic liquid [emim]Cl-AlCl3 (0.5 equiv)
Temperature 0–30 °C
Reaction Time 20–50 minutes
Molar Ratio (Fluorobenzene:Chloroacetyl chloride) 1.01–1.03 : 1
Workup Reduced pressure distillation at 130 °C, 10 mmHg
Yield Up to 98% (for related compounds)
Selectivity >99%

This method avoids the use of anhydrous aluminum chloride, reduces waste, and improves safety by minimizing exposure to irritant intermediates.

Comparative Analysis of Chlorinating Agents

Chlorinating Agent Solvent Compatibility Reaction Temperature Range Advantages Notes
Trichloroisocyanuric acid (TCICA) Dichloromethane, THF, DMF, Acetonitrile 20–110 °C High selectivity, stable Commonly used in aromatic chlorination
N-Chlorosuccinimide (NCS) Similar solvents as TCICA 20–110 °C Mild, selective Widely used in electrophilic chlorination
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Similar solvents 20–110 °C Effective chlorinating agent Used for selective chlorination

Summary of Preparation Methodology

Step Description
1. Substrate Preparation Starting from 1-(2-methoxyethoxy)benzene or derivatives
2. Chlorination Using TCICA, NCS, or DCDMH in inert solvents at 20–110 °C
3. Fluorination Electrophilic substitution or halogen exchange to introduce fluorine at 4-position
4. Purification Reduced pressure distillation or chromatographic separation
5. Recycling Recovery and reuse of ionic liquids or solvents where applicable

Research Findings and Industrial Relevance

  • Use of aluminum chloride-type ionic liquids as catalysts and solvents significantly improves reaction selectivity and yield while lowering environmental impact and operational hazards.
  • The mild reaction conditions (room temperature to 30 °C) and short reaction times (less than 1 hour) facilitate scale-up and industrial application.
  • The direct distillation method for product isolation avoids multiple material transfers and exposure to irritant compounds, enhancing safety.
  • Recycling of ionic liquids reduces waste and cost, aligning with green chemistry principles.
  • These methods are well-documented in recent patents and literature, reflecting their growing adoption in fine chemical synthesis.

Scientific Research Applications

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and functional compounds[][1].

    Biology and Medicine: It is used in the development of pharmaceuticals and agrochemicals, particularly herbicides[][1].

    Industry: This compound is utilized in the production of specialty chemicals and intermediates for various industrial applications[][1].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is compared with five analogous compounds (Table 1). Key differences in substituent groups, electronic effects, and reactivity are discussed below.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Substituents (Positions) Molecular Weight CAS No. Key Properties/Applications
This compound C₉H₉ClFO₂ Cl (2), F (4), OCH₂CH₂OCH₃ (1) 202.21 35498-44-3 High solubility in THF/dioxane; used in cycloisomerization
2-Chloro-1-fluoro-4-methoxybenzene C₇H₅ClFO Cl (2), F (1), OCH₃ (4) 160.57 186589-76-4 Lower polarity; similarity score 0.86 vs. target
2-Chloro-4-fluoro-1-(trichloromethyl)benzene C₇H₃Cl₄F Cl (2), F (4), CCl₃ (1) 247.91 88578-92-1 Electron-withdrawing CCl₃ group; reduced nucleophilicity
2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene C₈H₅ClFNO Cl (2), F (4), CH₂NCO (1) 185.58 117280282 Reactive isocyanato group; polymer precursor
2-Chloro-4-fluoro-1-[(3-iodoprop-2-yn-1-yl)oxy]benzene C₁₀H₆ClFIO Cl (2), F (4), OCH₂C≡CI (1) 324.51 N/A Iodo-alkyne for cyclization (97% yield in dioxane)

Substituent Effects on Electronic and Steric Properties

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyethoxy group in the target compound donates electrons via its oxygen atoms, activating the benzene ring toward electrophilic substitution. In contrast, the trichloromethyl group in 2-Chloro-4-fluoro-1-(trichloromethyl)benzene withdraws electrons, deactivating the ring and reducing reactivity .
  • Steric Bulk : The 2-methoxyethoxy substituent is bulkier than methoxy (in 2-Chloro-1-fluoro-4-methoxybenzene), which influences regioselectivity in reactions. For example, the iodo-alkyne derivative undergoes cycloisomerization with >99:1 regioselectivity due to steric guidance .

Physicochemical Properties

  • Solubility : The 2-methoxyethoxy group enhances solubility in polar solvents (e.g., THF, dioxane), whereas the trichloromethyl analogue is more lipophilic .
  • Boiling/Melting Points : Larger substituents (e.g., OCH₂CH₂OCH₃ vs. OCH₃) increase molecular weight and boiling points but may lower melting points due to reduced crystallinity.

Biological Activity

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is an aromatic compound with the molecular formula C10H12ClF O2 and a molecular weight of approximately 218.65 g/mol. Its structure, characterized by the presence of chlorine and fluorine atoms along with a methoxyethoxy group, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique arrangement of substituents in this compound influences its reactivity and interaction with biological systems. The halogen substituents (Cl and F) enhance its binding affinity to certain proteins and enzymes, which is crucial for its biological activity.

Property Value
Molecular FormulaC10H12ClF O2
Molecular Weight218.65 g/mol
Key Functional GroupsChlorine, Fluorine, Methoxyethoxy

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Preliminary studies suggest that it may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis. The halogen atoms in its structure are believed to enhance interactions with these enzymes, potentially leading to significant pharmacological effects.

Inhibition Studies

Studies have shown that compounds with similar structural features can act as effective inhibitors for various enzymes. For instance:

  • Cytochrome P450 Inhibition : The compound's halogen substituents may enhance binding affinity to cytochrome P450 enzymes, affecting drug metabolism.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Case Studies

Several studies have focused on the biological implications of compounds structurally related to this compound:

  • Study on Anticancer Properties : Research has indicated that structurally similar compounds exhibit anticancer activity by targeting mutated forms of epidermal growth factor receptors (EGFR), which are implicated in non-small cell lung cancer .
  • Enzyme Interaction Analysis : Interaction studies have revealed that the presence of halogens can significantly alter the binding dynamics with specific enzymes, enhancing inhibitory effects compared to non-halogenated analogs .

Potential Applications

Given its biological activity, this compound holds promise for various applications:

  • Pharmaceutical Development : Its potential as an enzyme inhibitor positions it as a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Chemical Synthesis : The compound may serve as a versatile building block in synthetic chemistry for developing new biologically active molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene, and how can reaction conditions be optimized for laboratory-scale preparation?

  • Methodology : The compound is typically synthesized via halogenation and nucleophilic substitution. For example, halogenation introduces chlorine and fluorine atoms to the benzene ring, while the 2-methoxyethoxy group is added through nucleophilic substitution using methoxyethanol derivatives under basic conditions (e.g., NaH in N-methylpyrrolidone) . Optimization involves adjusting catalysts (e.g., Pd(OAc)₂ for coupling reactions), temperature (e.g., 100°C for cycloisomerization), and solvent systems (e.g., dioxane for regioselective outcomes) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C4, methoxyethoxy group signals at δ 3.4–4.5 ppm).
  • IR : Confirm ether (C-O stretch ~1100 cm⁻¹) and aryl halide (C-Cl ~750 cm⁻¹; C-F ~1200 cm⁻¹) bonds.
  • MS : Molecular ion peak at m/z ~202 (C₉H₉ClFO₂) and fragmentation patterns for halogen loss .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram- bacteria) or anticancer potential via MTT assays (e.g., IC₅₀ determination in cancer cell lines). Structural analogs with similar substituents show activity in preliminary studies, suggesting a focus on apoptosis and cell cycle arrest pathways .

Advanced Research Questions

Q. How does the regioselectivity of gold(I)-catalyzed hydroarylation reactions involving this compound vary with substituent positioning?

  • Methodology : Cycloisomerization reactions (e.g., using AuCl₃) demonstrate >99:1 regioselectivity when the 2-methoxyethoxy group directs electron density. Computational modeling (DFT) predicts transition states, while experimental validation involves isolating intermediates via flash chromatography and analyzing regioselectivity via HPLC (retention time ~1.02 min) .

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura coupling reactions?

  • Methodology : The chlorine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key factors include:

  • Ligand selection : Biphenylphosphines (e.g., SPhos) enhance catalytic efficiency.
  • Solvent : Polar aprotic solvents (e.g., THF) stabilize the Pd(0) intermediate.
  • Base : Cs₂CO₃ facilitates transmetallation. Monitor reaction progress via TLC (Rf ~0.37 in 10% EtOAc/hexane) .

Q. How can the electronic effects of fluorine and methoxyethoxy groups be exploited to design derivatives with enhanced bioactivity?

  • Methodology :

  • Fluorine : Enhances metabolic stability and membrane permeability via electronegativity. Replace with other halogens (e.g., Br) to study SAR.
  • Methoxyethoxy : Modify chain length (e.g., ethoxy vs. propoxy) to alter solubility. Assess using logP calculations (XlogP ~3.7) and in vitro ADMET assays .

Q. What strategies mitigate contradictions in reported biological data for fluorinated aryl ethers like this compound?

  • Methodology : Address variability via:

  • Standardized assays : Use identical cell lines (e.g., HeLa for anticancer studies) and control compounds.
  • Metabolite profiling : LC-MS/MS to identify active vs. inactive metabolites.
  • Structural analogs : Compare with 1-chloro-2-fluoro-4-(methoxymethoxy)benzene to isolate substituent effects .

Q. How do computational tools (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

  • Methodology :

  • DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with SPR or ITC to measure binding affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
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2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

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